molecular formula C21H21N3O2S B2988063 4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine CAS No. 339019-30-6

4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine

Cat. No. B2988063
CAS RN: 339019-30-6
M. Wt: 379.48
InChI Key: CXYOAMSUWCRZNA-UHFFFAOYSA-N
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Description

4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine, commonly known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms.

Scientific Research Applications

Synthetic Methods and Spectral Characterization

A study by Zaki, Radwan, and El-Dean (2017) developed a convenient synthetic method for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This work highlights the nucleophilic substitution reactions with various amines, including sulfa drugs, leading to the synthesis of substituted pyrimidinone compounds. The newly synthesized compounds were characterized by elemental and spectral analyses, including FT IR and 1H NMR spectroscopy, suggesting potential for future pharmacological activity investigation (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Biological Activities

Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis utilized simple and efficient methods, yielding excellent yields under both conventional and heterogeneous conditions. The structural confirmation through elemental analyses and spectroscopic methods underpins the potential for these compounds in therapeutic applications (F. Bassyouni & O. Fathalla, 2013).

Antimicrobial Modulation

Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, identifying its potential to enhance the efficacy of amikacin against Pseudomonas aeruginosa, demonstrating the compound's role in combating multi-resistant strains of microorganisms (M. A. Oliveira et al., 2015).

Corrosion Inhibition

Soltani et al. (2015) investigated pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments, showing that these compounds effectively inhibit corrosion through adsorption on the metal surface. This study suggests applications of similar molecular structures in protecting industrial materials (N. Soltani et al., 2015).

Mechanism of Action

The mechanism of action of “4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine” is not explicitly mentioned in the available resources. More research is needed to provide a detailed mechanism of action .

properties

IUPAC Name

4-[6-(3-methoxyphenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-25-17-8-5-9-18(14-17)27-20-15-19(24-10-12-26-13-11-24)22-21(23-20)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYOAMSUWCRZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine

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